4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate
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Overview
Description
4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate is a complex organic compound characterized by the presence of trifluoromethyl, imino, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate typically involves multiple steps, including the formation of the imino and ester linkages. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of polar organic solvents such as isopropanol can enhance the solubility of the substrates and improve the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable biocatalytic processes, which utilize recombinant whole-cell catalysis. These methods are advantageous due to their high enantioselectivity and efficiency. The use of hydrophilic organic solvents in combination with aqueous media can further optimize the reaction conditions, leading to higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the trifluoromethyl or chlorophenyl groups with other functional groups .
Scientific Research Applications
4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may exert its effects by modulating enzyme activity or receptor function, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Mefloquine: An antimalarial drug containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate is unique due to its combination of trifluoromethyl, imino, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H15ClF3NO2 |
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Molecular Weight |
429.8 g/mol |
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H15ClF3NO2/c24-21-7-2-1-4-17(21)10-13-22(29)30-20-11-8-16(9-12-20)15-28-19-6-3-5-18(14-19)23(25,26)27/h1-15H/b13-10+,28-15? |
InChI Key |
OKXYBIBYQZZFSH-ALMPFVOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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